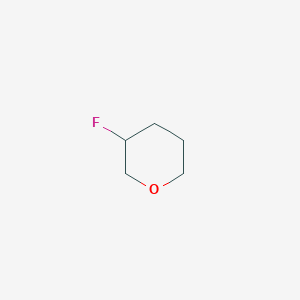
3-fluorooxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorooxane is a fluorinated organic compound with the molecular formula C4H5FO. It is a derivative of oxane, where one of the hydrogen atoms is replaced by a fluorine atom. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorooxane typically involves the fluorination of oxane derivatives. One common method is the direct fluorination of oxane using fluorine gas under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which can selectively introduce the fluorine atom into the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the final product is crucial to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Fluorooxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Scientific Research Applications
3-Fluorooxane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated compounds like this compound are studied for their potential biological activity and interactions with biomolecules.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism by which 3-fluorooxane exerts its effects is primarily through its interactions with other molecules. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Fluroxene: A fluorinated ether with similar structural features but different reactivity and applications.
2-Fluorooxane: Another fluorinated oxane derivative with the fluorine atom in a different position, leading to distinct chemical properties.
3-Chlorooxane: A chlorinated analog of 3-fluorooxane, which can be compared to understand the effects of different halogen substituents.
Uniqueness
This compound is unique due to the specific position of the fluorine atom, which can significantly influence its chemical behavior and interactions
Properties
CAS No. |
62131-00-4 |
|---|---|
Molecular Formula |
C5H9FO |
Molecular Weight |
104.12 g/mol |
IUPAC Name |
3-fluorooxane |
InChI |
InChI=1S/C5H9FO/c6-5-2-1-3-7-4-5/h5H,1-4H2 |
InChI Key |
HROVTGXKYLRLMJ-UHFFFAOYSA-N |
SMILES |
C1CC(COC1)F |
Canonical SMILES |
C1CC(COC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



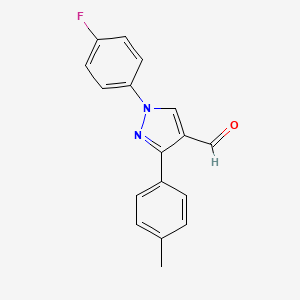
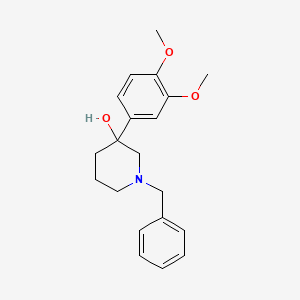
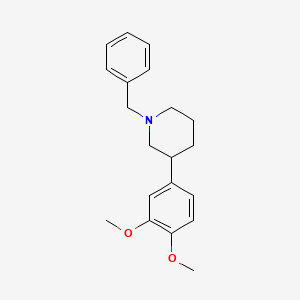

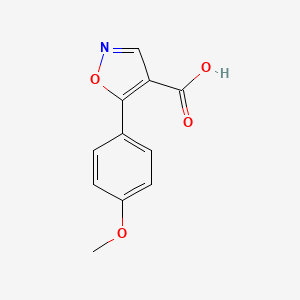
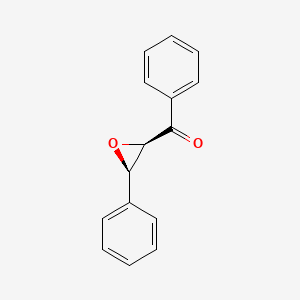
![2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole](/img/structure/B3054766.png)

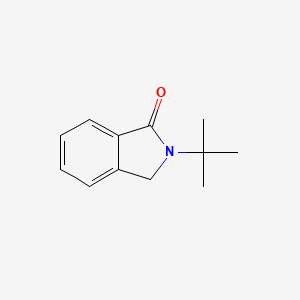
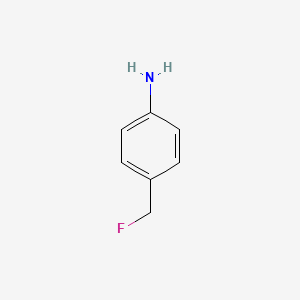
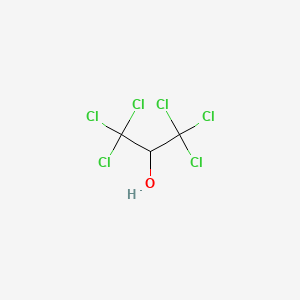
![Spiro[3.4]octan-5-amine](/img/structure/B3054775.png)

